molecular formula C8H5ClFNO B8012776 3-Chloro-5-fluoro-2-methoxybenzonitrile

3-Chloro-5-fluoro-2-methoxybenzonitrile

Cat. No.: B8012776
M. Wt: 185.58 g/mol
InChI Key: NIRNSGPYTHHTHZ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClFNO. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methoxybenzonitrile typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzonitrile core. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 3-chloro-5-fluoro-2-nitrobenzonitrile, is subjected to methoxylation using sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions under optimized conditions to ensure high yield and purity. The process typically includes steps such as:

    Preparation of Precursors: Synthesis of intermediates like 3-chloro-5-fluoro-2-nitrobenzonitrile.

    Methoxylation: Conversion of the nitro group to a methoxy group using sodium methoxide.

    Purification: Isolation and purification of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methoxybenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-fluoro-2-methoxybenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Agrochemicals: It is employed in the synthesis of agrochemical products, including herbicides and pesticides.

    Material Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methoxybenzonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects. The specific molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxybenzonitrile
  • 3-Fluoro-5-methoxybenzonitrile
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

Uniqueness

3-Chloro-5-fluoro-2-methoxybenzonitrile is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the benzonitrile core. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable in various applications. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups allows for versatile reactivity in synthetic chemistry.

Properties

IUPAC Name

3-chloro-5-fluoro-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRNSGPYTHHTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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